
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, also known as MEIT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MEIT is a small molecule that is structurally similar to indole-based compounds, which are known to have various biological activities. In
Applications De Recherche Scientifique
Metabolism and Environmental Fate
Initial Metabolism of Acetochlor - Research on acetochlor, a related chloroacetamide herbicide, indicates its initial metabolism in plants involves conversion to thioether conjugates, suggesting that similar compounds might undergo comparable pathways, potentially affecting selective phytotoxicity and environmental persistence (Breaux, 1987).
Comparative Metabolism in Human and Rat Liver Microsomes - Studies comparing the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes could offer insights into the metabolic fate and potential toxicological risks of structurally related compounds. This research outlines the complex metabolic activation pathways leading to DNA-reactive products, highlighting the importance of understanding the metabolic transformations of acetamide derivatives (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Their Fused Derivatives - Research on the synthesis of thiazoles from acetamide derivatives reveals potential antimicrobial applications. The study showcases how modifications to the acetamide structure can lead to compounds with significant antimicrobial properties, suggesting a pathway for the development of new antimicrobials (Wardkhan et al., 2008).
Pharmacological Evaluation and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors - The synthesis of acetamide derivatives for evaluation as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrates the role of such compounds in developing treatments for conditions like diabetes. This research illustrates how structural modifications of acetamide compounds can yield significant pharmacological activities, potentially leading to new therapeutic agents (Saxena et al., 2009).
Antioxidant Properties
- Antioxidant Activity of Indolyl Acetamide Derivatives - A study synthesizing indolyl acetamide derivatives to evaluate their antioxidant activity provides an example of the therapeutic potential of acetamide modifications. Such research underscores the importance of acetamide derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
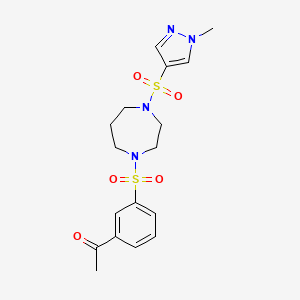
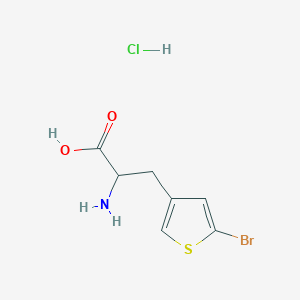
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
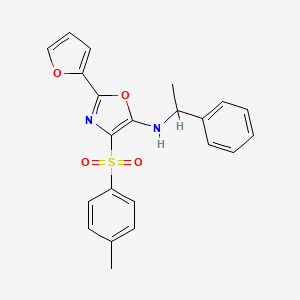
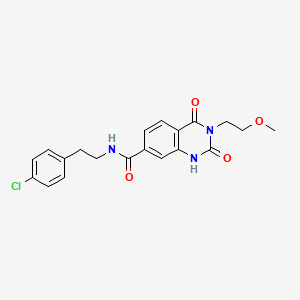
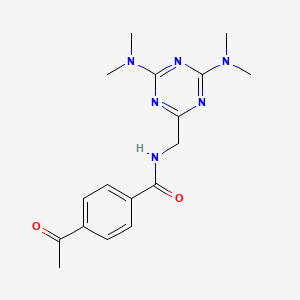
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)

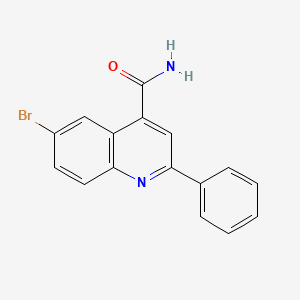
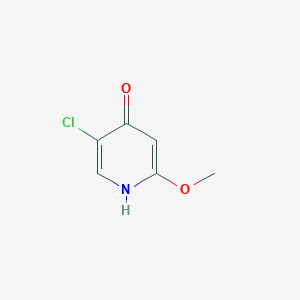
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)